N-(2,2-diethoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
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Overview
Description
N-(2,2-diethoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone moiety linked to an ethanediamide structure, which is further substituted with a diethoxyethyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Phthalazinone Moiety: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Ethanediamide Linker: The phthalazinone intermediate is then reacted with an ethanediamide derivative under basic conditions to form the desired linkage.
Substitution with Diethoxyethyl Group: Finally, the diethoxyethyl group is introduced through a nucleophilic substitution reaction, typically using an appropriate alkylating agent in the presence of a base.
Industrial Production Methods
Industrial production of N-(2,2-diethoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
N-(2,2-diethoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The phthalazinone moiety can interact with enzymes or receptors, modulating their activity. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites. The ethanediamide linkage provides structural stability, ensuring the compound’s integrity during biological interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diethoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide: Unique due to its specific substitution pattern and the presence of both phthalazinone and ethanediamide moieties.
N-(2-ethoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide: Similar structure but lacks one ethoxy group, potentially altering its chemical and biological properties.
N-(2,2-diethoxyethyl)-N’-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]ethanediamide: Contains a quinazolinone moiety instead of phthalazinone, leading to different reactivity and applications.
Uniqueness
N-(2,2-diethoxyethyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the phthalazinone moiety is particularly significant, as it is known for its diverse pharmacological properties.
Properties
Molecular Formula |
C17H22N4O5 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N'-(2,2-diethoxyethyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
InChI |
InChI=1S/C17H22N4O5/c1-3-25-14(26-4-2)10-19-17(24)16(23)18-9-13-11-7-5-6-8-12(11)15(22)21-20-13/h5-8,14H,3-4,9-10H2,1-2H3,(H,18,23)(H,19,24)(H,21,22) |
InChI Key |
YJBNRHDFPDUMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21)OCC |
Origin of Product |
United States |
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